5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-methyloxime
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Description
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-methyloxime is a useful research compound. Its molecular formula is C7H7ClF3N3O and its molecular weight is 241.6. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-methyloxime and its derivatives demonstrate significant potential in antimicrobial applications. For instance, the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds has been shown to exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antioxidant activities (Bhat et al., 2016). These compounds' efficacy against specific bacterial strains like E. coli is further supported by in silico molecular docking studies.
Synthesis of Pyrazolo[4,3-c]pyridines
The chemical is used as a precursor in the synthesis of pyrazolo[4,3-c]pyridines, a class of compounds with various potential applications. By treating 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with tert-butylamine under specific conditions, researchers have successfully synthesized 1-phenylpyrazolo[4,3-c]pyridines, indicating the versatility of this compound in creating structurally complex molecules (Vilkauskaitė et al., 2011).
Crystal Structure and Molecular Analysis
Research has also focused on the crystal structure of this compound derivatives, providing insights into their molecular configurations. For instance, studies have revealed the coplanar arrangement of the aldehydic fragment with the adjacent pyrazole ring, contributing to the understanding of the molecule's physical and chemical properties (Xu & Shi, 2011).
Synthesis of Novel 1H-Pyrazole-4-Carbaldehydes
The compound has been utilized in synthesizing novel 1H-pyrazole-4-carbaldehydes, which are crucial intermediates in creating various heterocyclic systems. These systems have potential applications in pharmaceuticals, materials science, and other fields (Hu et al., 2010).
Properties
IUPAC Name |
(E)-1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3O/c1-14-6(8)4(3-12-15-2)5(13-14)7(9,10)11/h3H,1-2H3/b12-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYDKFZBKXOIFV-KGVSQERTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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